3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
3-methyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)12-17(21)19-10-8-14(9-11-19)20-16-7-5-4-6-15(16)18(3)24(20,22)23/h4-7,12,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMBYLKGNBJMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The preparation of this compound generally involves multi-step synthetic processes. The initial steps may include the formation of the piperidine ring, followed by the introduction of the thiadiazole moiety. The final step typically involves methylation and the formation of the enone structure. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial production methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic processes. This would include optimization of reaction parameters, using high-efficiency reactors, and ensuring consistent quality control. Continuous flow reactors could be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions might involve hydrogenation using palladium catalysts. Substitution reactions could be facilitated by nucleophilic or electrophilic agents depending on the functional groups involved.
Major products formed: The major products formed from these reactions depend on the type of reaction and the specific conditions. Oxidation might yield ketones or acids, reduction could produce alcohols or amines, and substitution could result in a variety of derivatives, enhancing the compound's functionality for specific applications.
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives, including the compound in focus, have demonstrated notable antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, studies have shown that derivatives exhibit stronger activity against Gram-positive bacteria compared to Gram-negative strains . The mechanism often involves interference with microbial cell wall synthesis or essential metabolic pathways.
Anticancer Potential
The anticancer properties of thiadiazole-containing compounds are well-documented. Compounds similar to 3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one have been reported to show significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiadiazole derivatives have been linked to anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of piperidine and other substituents via nucleophilic substitution or coupling reactions.
Spectral characterization methods such as NMR and NMR are commonly employed to confirm the structure of synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of thiadiazole derivatives, several compounds were tested for their antimicrobial efficacy using disc diffusion methods. The results indicated that certain derivatives exhibited significant activity against Bacillus species .
Case Study 2: Anticancer Activity Assessment
A separate study focused on the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The findings revealed that some compounds had promising anticancer activity, with specific structural modifications leading to enhanced potency.
Mechanism of Action
The mechanism by which 3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one exerts its effects is primarily through interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biochemical pathways. The compound's molecular structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The target’s benzo[c]thiadiazole dioxide provides stronger hydrogen-bonding capacity compared to the pyrazolo[3,4-d]pyrimidine in Example 54 or the pyrazole in Compound I. This may enhance target specificity .
- The piperidine ring in the target compound introduces conformational flexibility absent in rigid pyrazole or pyrimidine cores .
Functional Group Impact: The α,β-unsaturated ketone is conserved across all compounds, suggesting shared reactivity (e.g., covalent binding to cysteine residues). However, the target’s methyl substituent may reduce off-target effects compared to Compound I’s toluidino group .
Bioactivity and Target Profiling
Evidence from hierarchical clustering of bioactivity profiles () indicates that structural similarity correlates with shared modes of action:
- The target compound’s sulfone and enone groups likely place it in a cluster with kinase inhibitors, as seen in Example 54 .
- Unlike Compound I, which lacks a sulfone, the target may exhibit enhanced binding affinity to serine/threonine kinases due to sulfone-mediated polar interactions .
Table 2: Hypothetical Pharmacokinetic Properties
Biological Activity
The compound 3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one is a novel derivative within the class of thiadiazole compounds. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiadiazole ring fused with a piperidine moiety and a conjugated enone system, which may contribute to its biological activities.
1. Enzyme Inhibition
Research has indicated that derivatives of thiadiazole can act as potent inhibitors of various enzymes. Specifically, studies have demonstrated that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant inhibitory activity against monoamine oxidase (MAO) isoenzymes. For instance, a related compound with structural similarities showed an IC50 value of approximately against MAO-A .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 6b | 0.060 | MAO-A |
| 6c | 0.241 | MAO-A |
2. Antimicrobial Activity
Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. A study evaluating various thiadiazole compounds found that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anticancer Potential
The anticancer activity of thiadiazole compounds has been explored in various cancer cell lines. For example, compounds similar to the one discussed have shown cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The presence of the piperidine moiety is believed to enhance cellular uptake and efficacy.
Case Study 1: MAO Inhibition
In a comparative analysis of several thiadiazole derivatives for MAO inhibition, the compound was tested alongside established inhibitors like moclobemide and clorgyline. Results indicated that while it exhibited moderate inhibition compared to these standards, its unique structure allowed for potential selectivity towards MAO-A over MAO-B .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a series of thiadiazole derivatives, including our compound. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
